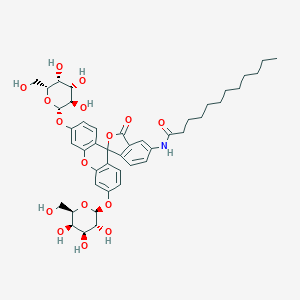![molecular formula C14H14N4O2 B161861 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine CAS No. 127356-43-8](/img/structure/B161861.png)
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine, also known as DI6, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine exerts its effects through multiple mechanisms of action. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. This leads to cell cycle arrest and apoptosis. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. This results in increased expression of antioxidant and anti-inflammatory genes. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine induces apoptosis and cell cycle arrest, leading to decreased cell proliferation. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine protects against oxidative stress and inflammation, leading to improved neuronal survival and function. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine reduces the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine also has some limitations, such as its relatively low solubility in water and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several potential future directions for research on 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. One area of focus could be the development of more efficient synthesis methods to produce 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine in larger quantities. Another area of research could be the optimization of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for specific applications, such as cancer treatment or neuroprotection. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine and to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for various therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine involves the reaction of 2,4-dimethoxyphenylamine with 2-bromo-5-nitropyridine in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to yield 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. This synthesis method has been optimized to produce high yields of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine with minimal impurities.
Applications De Recherche Scientifique
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroprotection, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Numéro CAS |
127356-43-8 |
|---|---|
Nom du produit |
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine |
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C14H14N4O2/c1-19-9-3-4-10(12(6-9)20-2)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18) |
Clé InChI |
RXMHNXHVSVJHIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)











